5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine
Beschreibung
5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine is an organic compound that features a benzene ring substituted with two 5-amino-1,3,4-thiadiazol-2-yl groups
Eigenschaften
Molekularformel |
C10H8N6S2 |
|---|---|
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H8N6S2/c11-9-15-13-7(17-9)5-3-1-2-4-6(5)8-14-16-10(12)18-8/h1-4H,(H2,11,15)(H2,12,16) |
InChI-Schlüssel |
VKLJYPGMTPXELH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)C3=NN=C(S3)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)C3=NN=C(S3)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of phthalic acid with thiocarbohydrazide to form 1,2-bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)benzene. This intermediate is then reacted with ethylbromoacetate or ethylchloroacetate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to thioethers.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It can be used in the synthesis of polymers and other materials with unique electronic properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism by which 5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine exerts its effects involves the inhibition of specific enzymes. For example, it has been shown to inhibit histone demethylase LSD1, which plays a role in gene expression regulation. This inhibition leads to changes in gene expression that can result in cancer cell apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also feature a triazole ring and have similar biological activities.
Quinoxaline Derivatives: These compounds share structural similarities and have been studied for their anticancer properties.
Uniqueness
Benzene, 1,2-bis(5-amino
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
